N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
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Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-2-31(26,27)24-17-9-5-15(6-10-17)19-14-20(21-4-3-13-30-21)25(23-19)32(28,29)18-11-7-16(22)8-12-18/h3-13,20,24H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIYFBNSWNWXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has gained interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Sulfonamide moiety : Known for its role in antibacterial properties.
- Furan ring : Contributes to the biological activity through various interactions.
- Pyrazole ring : Associated with anti-inflammatory and anticancer properties.
The biological activity of this compound is believed to involve:
- Enzyme inhibition : The compound may inhibit specific enzymes related to inflammatory pathways or cancer cell proliferation.
- Protein binding : Interaction with target proteins can modulate various biological processes, including apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. For instance:
- It has shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth.
Anti-inflammatory Properties
The compound's sulfonamide structure is linked to anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes like COX, contributing to reduced inflammation in vitro and in vivo.
Case Studies
- Study on Pyrazole Derivatives : A comprehensive review indicated that pyrazole derivatives exhibit significant anticancer properties. The study found that compounds similar to this compound showed promising results against various cancer cell lines with IC50 values ranging from 0.01 µM to 48 µM depending on structural variations and modifications .
- Mechanistic Insights : Another study focused on the mechanism of action of similar compounds, demonstrating their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
